1-Bromo-4-methylpent-2-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H9Br |

|---|---|

Molecular Weight |

161.04 g/mol |

IUPAC Name |

1-bromo-4-methylpent-2-yne |

InChI |

InChI=1S/C6H9Br/c1-6(2)4-3-5-7/h6H,5H2,1-2H3 |

InChI Key |

WHWGUOWOKJPSAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C#CCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-methylpent-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 1-Bromo-4-methylpent-2-yne. While experimental data for this specific compound is limited in publicly available literature, this document compiles known information and provides reasoned estimations based on the properties of structurally similar compounds and the general reactivity of propargyl bromides.

Core Chemical Properties

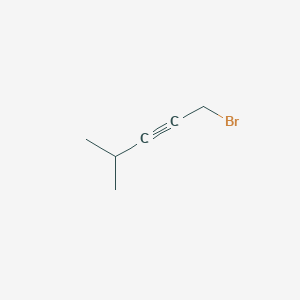

This compound is a halogenated alkyne with the molecular formula C₆H₉Br.[1] Its chemical structure consists of a pent-2-yne backbone substituted with a bromine atom at the C1 position and a methyl group at the C4 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₆H₉Br | PubChem[1] |

| Molecular Weight | 161.04 g/mol | PubChem (Computed)[1] |

| CAS Number | 185030-28-8 | Guidechem[2] |

| IUPAC Name | This compound | PubChem (Computed)[1] |

| SMILES | CC(C)C#CCBr | PubChem (Computed)[1] |

| Boiling Point | Estimated: 160-180 °C | Based on similar compounds |

| Density | Estimated: 1.2-1.3 g/mL | Based on similar compounds |

| Solubility | Soluble in organic solvents (e.g., ether, THF, dichloromethane); Insoluble in water. | General property of similar organic halides |

| XLogP3 | 2.4 | PubChem (Computed)[1] |

Note: Boiling point and density are estimated based on the properties of analogous compounds due to the absence of specific experimental data in the searched literature.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the bromination of the corresponding alcohol, 4-methylpent-2-yn-1-ol (B12973096).

Synthesis of 4-methylpent-2-yn-1-ol (Precursor)

The precursor alcohol can be synthesized via the reaction of the Grignard reagent of 3-methyl-1-butyne (B31179) with paraformaldehyde.

Experimental Protocol: Synthesis of 4-methylpent-2-yn-1-ol

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 3-methyl-1-butyne (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.

-

Reaction with Paraformaldehyde: The Grignard solution is cooled to 0 °C, and paraformaldehyde (1.2 eq) is added portion-wise, controlling the exothermic reaction.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 4-methylpent-2-yn-1-ol.

Bromination of 4-methylpent-2-yn-1-ol

The conversion of the alcohol to the target bromide can be achieved using a variety of brominating agents, with phosphorus tribromide (PBr₃) being a common choice.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, a solution of 4-methylpent-2-yn-1-ol (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C.

-

Addition of PBr₃: Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is added dropwise to the alcohol solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2x).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound is purified by vacuum distillation.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

Propargyl bromides are versatile intermediates in organic synthesis, known for their reactivity as alkylating agents and participation in various coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic attack at the C1 position. It can react with a wide range of nucleophiles, such as amines, azides, and thiolates, to introduce the 4-methylpent-2-ynyl moiety into other molecules.

Coupling Reactions

Propargyl bromides are valuable partners in various metal-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Negishi couplings. These reactions allow for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

Grignard Reaction

Reaction with magnesium metal in an ethereal solvent would likely lead to the formation of the corresponding Grignard reagent, which can then be used in reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.

Caption: Key reaction pathways of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the propargyl functional group is present in a number of biologically active molecules, including enzyme inhibitors. For instance, propargyl-containing compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[3] The terminal alkyne can act as a suicide inhibitor, forming a covalent bond with the enzyme's active site.

Based on this, a hypothetical signaling pathway can be proposed where a derivative of this compound acts as a modulator of a key enzyme in a disease-relevant pathway.

Hypothetical Signaling Pathway Modulation

Let us consider a hypothetical scenario where a derivative of this compound, "Compound X," is designed to inhibit a hypothetical kinase, "Kinase Y," which is overactive in a cancer cell line.

Caption: Hypothetical inhibition of a kinase signaling pathway.

In this model, the binding of a growth factor to its receptor activates Kinase Y. This leads to the phosphorylation of a downstream effector, ultimately promoting cell proliferation. "Compound X," derived from this compound, could be designed to bind to the active site of Kinase Y, thereby inhibiting its activity and blocking the pro-proliferative signal. The propargyl group could be envisioned to form a covalent bond with a cysteine residue in the kinase's active site, leading to irreversible inhibition.

Conclusion

This compound is a chemical intermediate with potential for use in various organic syntheses. While specific experimental data is scarce, its reactivity can be inferred from the well-established chemistry of propargyl bromides. The presence of the propargyl moiety suggests potential for exploration in medicinal chemistry, particularly in the design of targeted covalent inhibitors. Further research is warranted to fully characterize its physical properties, explore its synthetic utility, and investigate its potential biological activities.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-methylpent-2-yne from 4-methylpent-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-methylpent-2-yne from its precursor, 4-methylpent-2-yn-1-ol (B12973096). This transformation is a key step in the synthesis of various organic molecules and pharmaceutical intermediates. This document details the prevalent synthetic methodology, experimental protocols, and relevant physicochemical and spectroscopic data.

Introduction

The conversion of propargyl alcohols to propargyl bromides is a fundamental transformation in organic synthesis. These resulting bromides are versatile intermediates, readily participating in nucleophilic substitution and coupling reactions, making them valuable building blocks for the construction of more complex molecular architectures. The synthesis of this compound from 4-methylpent-2-yn-1-ol is typically achieved via nucleophilic substitution, where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion. The most common and effective reagent for this transformation is phosphorus tribromide (PBr₃).[1]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1. This data is essential for reaction planning, monitoring, and product purification.

Table 1: Physicochemical Properties of 4-methylpent-2-yn-1-ol and this compound

| Property | 4-methylpent-2-yn-1-ol | This compound |

| Molecular Formula | C₆H₁₀O | C₆H₉Br |

| Molecular Weight | 98.14 g/mol [2] | 161.04 g/mol [3] |

| IUPAC Name | 4-methylpent-2-yn-1-ol[2] | This compound[3] |

| CAS Number | 15787-92-5[2] | 185030-28-8[3] |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

Synthetic Methodology

The primary method for the synthesis of this compound from 4-methylpent-2-yn-1-ol involves the use of phosphorus tribromide (PBr₃). This reaction proceeds through an Sₙ2 mechanism, which is particularly effective for primary and secondary alcohols.[1] The use of PBr₃ is advantageous as it generally provides high yields and avoids carbocation rearrangements that can be problematic with other brominating agents like hydrobromic acid.[1] The reaction is typically carried out in the presence of a weak base, such as pyridine (B92270), to neutralize the hydrobromic acid byproduct.[1][4]

The overall reaction is as follows:

3 C₆H₁₀O + PBr₃ → 3 C₆H₉Br + H₃PO₃

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for a similar propargyl alcohol.[4][5]

Materials:

-

4-methylpent-2-yn-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Dry potassium carbonate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of 4-methylpent-2-yn-1-ol (e.g., 0.2 mol) and anhydrous pyridine (e.g., 0.05 mol) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (e.g., 0.07 mol, a slight excess) is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours.

-

The reaction mixture is then cooled, and the product, this compound, is isolated by distillation.

-

The distilled product is collected over dry potassium carbonate to remove any residual acid and then redistilled to afford the purified product.

Typical Yields:

The yields for the bromination of propargyl alcohols with PBr₃ can vary but are generally reported to be in the range of 60-95%.[4][5][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the synthesized product. The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for the starting material and the final product.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 4-methylpent-2-yn-1-ol | ¹H | ~4.2 | t | -CH ₂OH |

| ~2.6 | m | -CH (CH₃)₂ | ||

| ~1.7 | t | -CH₂OH | ||

| ~1.1 | d | -CH(C H₃)₂ | ||

| ¹³C | ~88 | s | -C ≡C- | |

| ~78 | s | -C≡C - | ||

| ~51 | t | -C H₂OH | ||

| ~27 | d | -C H(CH₃)₂ | ||

| ~23 | q | -CH(C H₃)₂ | ||

| This compound | ¹H | ~3.9 | t | -CH ₂Br |

| ~2.7 | m | -CH (CH₃)₂ | ||

| ~1.2 | d | -CH(C H₃)₂ | ||

| ¹³C | ~85 | s | -C ≡C- | |

| ~75 | s | -C≡C - | ||

| ~28 | d | -C H(CH₃)₂ | ||

| ~22 | q | -CH(C H₃)₂ | ||

| ~15 | t | -C H₂Br |

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. The data presented here are estimations based on typical values for similar functional groups.

Table 3: IR Spectroscopic Data

| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| 4-methylpent-2-yn-1-ol | O-H stretch | 3200-3600 | Broad, Strong |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong | |

| C≡C stretch | 2200-2260 | Weak-Medium | |

| C-O stretch | 1000-1260 | Strong | |

| This compound | C-H stretch (sp³) | 2850-3000 | Medium-Strong |

| C≡C stretch | 2200-2260 | Weak-Medium | |

| C-Br stretch | 500-600 | Strong |

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a well-defined reaction pathway. The experimental workflow involves a series of sequential steps from reaction setup to product purification.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism for the bromination of 4-methylpent-2-yn-1-ol with PBr₃.

Conclusion

The synthesis of this compound from 4-methylpent-2-yn-1-ol using phosphorus tribromide is a reliable and high-yielding method. This technical guide provides the necessary information for researchers and professionals to successfully perform this synthesis, including a detailed experimental protocol, physicochemical data, and expected spectroscopic outcomes. Careful execution of the experimental procedure and appropriate characterization are essential for obtaining a pure product for subsequent applications in organic synthesis and drug development.

References

- 1. byjus.com [byjus.com]

- 2. 4-Methylpent-2-yn-1-ol | C6H10O | CID 14764322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H9Br | CID 18922171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. SU767081A1 - Method of preparing propargyl bromide - Google Patents [patents.google.com]

- 6. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Bromo-4-methylpent-2-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-bromo-4-methylpent-2-yne. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of similar small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (-CH₂Br) | ~3.9 | Singlet | - |

| H4 (-CH(CH₃)₂) | ~2.7 | Septet | ~7.0 |

| H5 (-(CH₃)₂) | ~1.2 | Doublet | ~7.0 |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | ~10 |

| C2 (-C≡) | ~85 |

| C3 (≡C-) | ~75 |

| C4 (-CH(CH₃)₂) | ~28 |

| C5 (-(CH₃)₂) | ~22 |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| C≡C | 2260 - 2100 | Stretching |

| C-H (sp³) | 3000 - 2850 | Stretching |

| C-Br | 690 - 515 | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity | Notes |

| 160/162 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 81 | [C₆H₉]⁺ | Loss of bromine radical. |

| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Filter the solution into a clean NMR tube.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon environment.

-

Number of Scans: A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[2]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): If the compound is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]

-

Sample Preparation (Solid Film): For solid samples, a small amount of the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate.[4] The solvent is allowed to evaporate, leaving a thin film of the compound.[4]

-

Data Acquisition: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded. The spectrum shows the absorption of infrared radiation as a function of wavenumber.[5][6]

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7] Further dilution may be necessary.[7]

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for small, volatile molecules.[8] This technique involves bombarding the sample with a high-energy electron beam.[8]

-

Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio.[8][9] The mass spectrum plots the relative abundance of ions at different m/z values.[8] For compounds containing bromine, a characteristic pair of peaks for the molecular ion with a roughly 1:1 intensity ratio, separated by 2 m/z units, is expected due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.[10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound.

Caption: A logical workflow for spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. omicsonline.org [omicsonline.org]

- 3. webassign.net [webassign.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Khan Academy [khanacademy.org]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. youtube.com [youtube.com]

CAS number and molecular structure of 1-Bromo-4-methylpent-2-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-methylpent-2-yne, a member of the propargyl bromide family of organic compounds, presents a valuable molecular scaffold for synthetic chemistry. Its bifunctional nature, featuring a reactive carbon-bromine bond and a terminal alkyne, makes it a versatile building block for the introduction of the 4-methylpent-2-ynyl moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the known properties of this compound, including its molecular structure and key identifiers. Due to the limited availability of published experimental data for this specific compound, this document also outlines a probable synthetic route based on established methodologies for analogous compounds. Furthermore, the anticipated reactivity and potential applications in organic synthesis and drug discovery are discussed, drawing parallels with the well-documented chemistry of propargyl bromides.

Molecular Identity and Physicochemical Properties

This compound is an organic compound characterized by a five-carbon chain containing a bromine atom at the first position and a triple bond between the second and third carbons, with a methyl substituent at the fourth position.

Molecular Structure:

Key Identifiers and Properties:

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These values are derived from computational models and provide estimated data points for this compound.[1]

| Property | Value | Source |

| CAS Number | 185030-28-8 | PubChem[1] |

| Molecular Formula | C₆H₉Br | PubChem[1] |

| Molecular Weight | 161.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C)C#CCBr | PubChem[1] |

| InChIKey | WHWGUOWOKJPSAS-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 2.4 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 0 Ų | PubChem[1] |

| Heavy Atom Count (Computed) | 7 | PubChem[1] |

Proposed Experimental Protocol: Synthesis of this compound

The proposed transformation involves the reaction of 4-methylpent-2-yn-1-ol (B12973096) with a brominating agent, such as phosphorus tribromide (PBr₃), typically in the presence of a weak base like pyridine (B92270) to neutralize the HBr byproduct.

Reaction Scheme:

(4-methylpent-2-yn-1-ol)(this compound)

Detailed Methodology (Hypothetical):

-

Reaction Setup: A solution of 4-methylpent-2-yn-1-ol and a mild base (e.g., pyridine, 0.4-0.5 equivalents) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Addition of Brominating Agent: Phosphorus tribromide (approximately 0.34 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Reactivity and Potential Applications in Drug Development

This compound belongs to the class of propargyl bromides, which are known to be versatile intermediates in organic synthesis.[2] The reactivity of this compound is dominated by the presence of the propargyl bromide moiety, which makes it a potent alkylating agent.

Key Reactions:

-

Nucleophilic Substitution: The compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental for building more complex molecular structures.

-

Coupling Reactions: The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions, providing a pathway to connect the 4-methylpent-2-ynyl group to other organic fragments.

-

Grignard Reagent Formation: Reaction with magnesium metal would likely form the corresponding Grignard reagent, a powerful nucleophile for the formation of carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.[2]

Relevance in Drug Development:

The alkyne functional group is a feature of interest in medicinal chemistry due to its linear geometry and its ability to participate in bioorthogonal "click" chemistry reactions. The propargyl group can be found in the structure of some pharmacologically active compounds. The ability of this compound to act as a building block for introducing the 4-methylpent-2-ynyl group makes it a potentially useful intermediate in the synthesis of novel drug candidates. This moiety can be used to explore structure-activity relationships by modifying the steric and electronic properties of a lead compound.

Visualizations

Below are diagrams illustrating the logical relationships and workflows discussed in this guide.

Caption: Proposed synthetic workflow for this compound.

Caption: Expected chemical reactivity pathways for this compound.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other propargyl bromides allows for a confident prediction of its synthesis and reactivity. As a versatile building block, it holds promise for the development of novel molecules, including those with potential applications in the pharmaceutical industry. Further research into the specific properties and reactions of this compound would be beneficial to fully exploit its synthetic utility.

References

An In-depth Technical Guide on the Reactivity Profile of 1-Bromo-4-methylpent-2-yne

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methylpent-2-yne is a bifunctional organic compound that serves as a versatile building block in modern synthetic chemistry. Its structure, featuring a reactive propargylic bromide and an internal alkyne, allows for a diverse array of chemical transformations. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its participation in nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and cycloaddition reactions. Detailed experimental protocols and tabulated quantitative data for analogous systems are provided to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental spectroscopic data for this specific compound is not widely published, representative data for similar structures are included for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉Br[1] |

| Molecular Weight | 161.04 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 185030-28-8[1] |

| Canonical SMILES | CC(C)C#CCBr[1] |

Core Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional moieties: the propargylic bromide and the internal alkyne. The carbon-bromine bond is activated by the adjacent π-system of the alkyne, rendering it susceptible to nucleophilic attack and oxidative addition to transition metal catalysts.

Nucleophilic Substitution Reactions

As a propargylic halide, this compound is an excellent substrate for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism. This allows for the facile introduction of a wide range of functional groups at the C1 position.

This protocol is a representative method for the reaction of propargylic bromides with various nucleophiles.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleophile (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetonitrile, or dimethylformamide).

-

Reagent Addition: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-80 °C) to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Table 2: Representative Nucleophilic Substitution Reactions with Propargylic Bromides

| Nucleophile | Product Type | Solvent | Temperature (°C) | Representative Yield (%) |

| Sodium Azide | Propargyl Azide | DMF | 25 | >90 |

| Potassium Cyanide | Propargyl Nitrile | DMSO | 25-50 | 80-90 |

| Sodium Phenoxide | Propargyl Phenyl Ether | Acetonitrile | 60 | 75-85 |

| Sodium Thiophenoxide | Propargyl Phenyl Sulfide | THF | 25 | >90 |

Note: The yields presented are typical for reactions with analogous propargyl bromides and should be considered as a guide for optimization with this compound.

Figure 1. General SN2 Nucleophilic Substitution Pathway

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp³)-Br bond in this compound is amenable to oxidative addition to low-valent palladium complexes, initiating catalytic cycles for various cross-coupling reactions.

While the classical Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, this compound can serve as the electrophilic partner, coupling with a terminal alkyne.

-

Reaction Setup: To a Schlenk flask, add the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a suitable degassed solvent (e.g., THF or toluene).

-

Reagent Addition: Add a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equivalents) followed by this compound (1.0 equivalent).

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing with additional diethyl ether. The filtrate is then washed sequentially with saturated aqueous ammonium chloride and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by flash column chromatography.

Figure 2. Sonogashira Coupling Catalytic Cycle

The Suzuki-Miyaura coupling provides a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.

-

Reaction Setup: In a reaction vessel, combine the organoboron reagent (e.g., boronic acid or ester, 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent and Reagent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene (B28343)/ethanol/water). Subsequently, add this compound (1.0 equivalent).

-

Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring under an inert atmosphere for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Propargylic Halides

| Organoboron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Representative Yield (%) |

| Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 80-90 |

| 4-Vinylphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 75-85 |

| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 70-80 |

Note: Yields are based on reactions with analogous propargylic halides and are intended to be illustrative.

Figure 3. Suzuki-Miyaura Coupling Catalytic Cycle

Cycloaddition Reactions

The internal alkyne of this compound can participate in cycloaddition reactions, offering a route to various carbocyclic and heterocyclic systems. The electron-withdrawing effect of the adjacent bromomethyl group can influence the reactivity of the alkyne in these transformations.

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and a suitable diene (1.0-1.5 equivalents) in a high-boiling point solvent (e.g., toluene or xylene).

-

Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 110-140 °C) for an extended period (12-48 hours).

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to isolate the cycloadduct.

Figure 4. [4+2] Cycloaddition (Diels-Alder) Reaction

Conclusion

This compound is a potent and versatile synthetic intermediate with a rich reactivity profile. The ability to selectively functionalize either the propargylic bromide or the internal alkyne, or to utilize both in sequential transformations, provides medicinal and materials chemists with a powerful tool for the construction of novel and complex molecules. The experimental protocols and reaction pathways detailed in this guide serve as a valuable resource for harnessing the synthetic potential of this compound.

Disclaimer

The information provided in this technical guide, including experimental protocols and quantitative data, is based on established chemical principles and data from analogous systems. It is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions. The author and publisher do not warrant the accuracy or completeness of the information and are not responsible for any errors or omissions, or for the results obtained from the use of this information.

References

In-Depth Technical Guide: Stability and Storage of 1-Bromo-4-methylpent-2-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-4-methylpent-2-yne. Due to the limited direct experimental data on this specific compound, this document extrapolates from the known properties of the highly reactive propargyl bromide functional group, which is the primary determinant of its chemical behavior.

Core Concepts: Understanding the Reactivity of this compound

This compound is a halogenated organic compound featuring a propargyl bromide moiety. This structural feature, a bromine atom on a carbon adjacent to a carbon-carbon triple bond, confers high reactivity to the molecule. Propargyl halides are potent alkylating agents and are known to be sensitive to heat, shock, and light. The primary stability concerns for this compound are its potential for decomposition and high reactivity.

Key Stability-Influencing Factors:

-

Propargyl Bromide Moiety: This functional group is inherently unstable and prone to decomposition. Propargyl bromide itself is a lachrymator and a shock-sensitive explosive.

-

Sensitivity to Nucleophiles: The compound is a strong electrophile, readily reacting with nucleophiles. This reactivity is crucial for its use in synthesis but also a factor in its instability.

-

Potential for Polymerization: Under certain conditions, such as exposure to heat or catalysts, alkynes can undergo polymerization.

Recommended Storage and Handling Protocols

To ensure the integrity and safety of this compound, stringent storage and handling procedures are essential. The following recommendations are based on best practices for handling reactive propargyl halides.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal decomposition and maintain chemical stability. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Light Exposure | Store in the dark (amber vial) | To prevent light-induced degradation. |

| Container | Tightly sealed, appropriate for flammable and corrosive liquids | To prevent exposure to air and moisture and ensure containment. |

| Purity | ≥98% | Impurities can potentially catalyze decomposition. |

This data is inferred from supplier recommendations for similar propargyl bromide compounds.

Experimental Handling Workflow

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Stability Profile and Decomposition Pathways

The stability of this compound is intrinsically linked to its storage conditions. Improper storage can lead to degradation, reducing its efficacy in research and development and posing potential safety hazards.

Relationship Between Storage Conditions and Stability

Caption: Logical relationship between storage conditions and stability.

Potential Decomposition Pathway

Caption: A potential decomposition pathway for this compound.

Conclusion

The stability of this compound is critically dependent on adherence to proper storage and handling protocols. Its inherent reactivity, stemming from the propargyl bromide moiety, necessitates storage at refrigerated temperatures, under an inert atmosphere, and protected from light. For professionals in research and drug development, understanding and implementing these measures is paramount to ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Bromo-4-methylpent-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-bromo-4-methylpent-2-yne, a molecule of interest in synthetic organic chemistry. The document outlines the distinct electrophilic and nucleophilic characteristics of this compound, supported by structural analysis, reactivity principles, and generalized experimental protocols. The information presented herein is intended to support research and development activities where this molecule or its derivatives may be utilized as key intermediates.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 185030-28-8) is a propargylic bromide derivative featuring an internal alkyne.[1] The molecule's structure incorporates two primary reactive centers: the carbon-bromine bond and the carbon-carbon triple bond. This dual functionality makes it a versatile building block in organic synthesis.

The table below summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | PubChem[1] |

| Molecular Weight | 161.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC(C)C#CCBr | PubChem[1] |

| InChI Key | WHWGUOWOKJPSAS-UHFFFAOYSA-N | PubChem[1] |

Analysis of Reactive Sites: Electrophilic and Nucleophilic Nature

The reactivity of this compound is dictated by the electronic properties of its functional groups. The molecule possesses distinct sites that are susceptible to attack by either nucleophiles or electrophiles.

Electrophilic Sites

The primary electrophilic site in this compound is the carbon atom bonded to the bromine (C1). The high electronegativity of the bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon atom and making it susceptible to nucleophilic attack. This is a characteristic feature of alkyl halides.[2]

A secondary, less intuitive electrophilic character can be observed at the sp-hybridized carbons of the alkyne (C2 and C3). While the alkyne's π-system is electron-rich, it can be attacked by strong nucleophiles under certain conditions, or more commonly, the carbons become electrophilic after an initial electrophilic attack which forms a carbocation intermediate.

Nucleophilic Site

The primary nucleophilic site of this compound is the electron-rich π-system of the carbon-carbon triple bond. The two π-bonds of the alkyne are regions of high electron density, making them susceptible to attack by electrophiles.[3] This reactivity is fundamental to the electrophilic addition reactions that alkynes undergo.[4][5]

Reaction Pathways and Mechanisms

The dual reactivity of this compound allows for two major classes of reactions: nucleophilic substitution at the propargylic position and electrophilic addition across the alkyne.

Nucleophilic Substitution (SN2 Pathway)

As a propargyl bromide, the compound is highly susceptible to nucleophilic substitution reactions. The primary mechanism is typically bimolecular nucleophilic substitution (SN2).[6] In this concerted reaction, a nucleophile attacks the electrophilic C1 carbon, leading to the simultaneous displacement of the bromide leaving group.

Electrophilic Addition to the Alkyne

The alkyne's π-bonds can act as a nucleophile, attacking an electrophile (E⁺). This reaction typically proceeds through a vinyl carbocation intermediate, which is then attacked by a nucleophile. Alkynes are generally less reactive than alkenes in electrophilic additions because the resulting vinylic carbocation is less stable than an alkyl carbocation.[5] The addition can occur once to form a substituted alkene, or twice if excess reagent is used, to form a saturated product.[5]

Experimental Protocols

Specific, optimized experimental data for this compound is not widely available in the surveyed literature. The following protocols are generalized procedures for reactions of similar propargyl bromides and alkynes, and should be adapted and optimized for the specific substrate and reagents.

General Protocol for Nucleophilic Substitution with an Azide (B81097) Nucleophile

This protocol describes a typical procedure for the substitution of the bromide with an azide group, a common transformation in click chemistry.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 50-60°C) may be applied to increase the reaction rate if necessary.[6]

-

Upon completion, pour the reaction mixture into deionized water and extract the product with diethyl ether (3x the volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product as necessary, typically by column chromatography.

General Protocol for Electrophilic Addition of HBr

This protocol outlines the addition of hydrogen bromide across the alkyne. The regioselectivity will be governed by the stability of the intermediate vinyl carbocation (Markovnikov's rule).[4]

Materials:

-

This compound (1.0 eq)

-

Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)

-

Anhydrous, non-nucleophilic solvent (e.g., dichloromethane (B109758) or hexane)

-

Round-bottom flask, magnetic stirrer, and a setup for gas introduction if using gaseous HBr.

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add one equivalent of the HBr solution to the stirred mixture. If using gaseous HBr, bubble it through the solution.

-

Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) until completion, as monitored by TLC or Gas Chromatography (GC).

-

Once the reaction is complete, carefully quench any excess HBr with a mild base solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product, likely a mixture of regioisomers and potentially E/Z isomers, by column chromatography or distillation.

Conclusion

This compound is a bifunctional molecule with well-defined electrophilic and nucleophilic centers. The propargylic bromide moiety readily undergoes SN2 reactions, while the internal alkyne is susceptible to electrophilic addition. This dual reactivity makes it a valuable intermediate for the synthesis of more complex molecular architectures. The provided analysis and general protocols offer a foundational understanding for researchers and professionals in the field of organic synthesis and drug development to effectively utilize this compound in their work. Further experimental investigation is warranted to fully characterize the specific reactivity and optimize reaction conditions for this particular substrate.

References

- 1. This compound | C6H9Br | CID 18922171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 3. (27) session 27 electrophilic addition of alkynes | PDF [slideshare.net]

- 4. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 5. brainkart.com [brainkart.com]

- 6. benchchem.com [benchchem.com]

The Synthetic Potential of 1-Bromo-4-methylpent-2-yne: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the potential applications of 1-Bromo-4-methylpent-2-yne in organic synthesis. Directed at researchers, scientists, and professionals in drug development, this document outlines the core reactivity of this propargyl bromide, offering insights into its utility as a versatile building block for complex molecular architectures. While specific documented applications of this compound are limited in publicly available literature, this guide extrapolates its potential from the well-established chemistry of propargyl halides.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a reagent's physical and chemical characteristics is paramount for its effective application in synthesis. The key properties of this compound are summarized below.[1] Spectroscopic data, while not extensively published for this specific molecule, can be inferred from the known spectral characteristics of similar propargyl bromides.

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | PubChem[1] |

| Molecular Weight | 161.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 185030-28-8 | PubChem[1] |

| Canonical SMILES | CC(C)C#CCBr | PubChem[1] |

Core Reactivity and Potential Applications

This compound is a propargylic halide, a class of compounds known for their utility in a variety of synthetic transformations. The presence of the bromine atom on a carbon adjacent to a carbon-carbon triple bond makes it a reactive electrophile, susceptible to nucleophilic attack. Furthermore, the terminal alkyne moiety can participate in a range of addition and coupling reactions.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is expected to be nucleophilic substitution, predominantly through an Sₙ2 mechanism.[2][3] This allows for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of diverse molecular scaffolds.

Potential nucleophiles include, but are not limited to:

-

Azides: For the introduction of the azide (B81097) functionality, a precursor for "click chemistry" or reduction to primary amines.

-

Amines: Leading to the formation of propargylamines, which are important intermediates in medicinal chemistry.

-

Thiols: To generate propargyl sulfides.

-

Cyanides: For the extension of the carbon chain and introduction of a nitrile group.

-

Carbanions: Such as those derived from malonates or other stabilized enolates, for the formation of new carbon-carbon bonds.

Caption: Generalized Sₙ2 reaction pathway of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of the products derived from nucleophilic substitution of this compound can be further utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and bioorthogonal "click" reaction allows for the facile construction of 1,4-disubstituted 1,2,3-triazoles, which are prevalent in medicinal chemistry and materials science.[4]

Caption: Workflow for a CuAAC "click" reaction.

Organometallic Coupling Reactions

While less common for propargyl bromides compared to their vinyl or aryl counterparts, cross-coupling reactions are a potential application. After conversion to an organometallic species, such as a Grignard or organozinc reagent, the 4-methylpent-2-ynyl moiety could be coupled with various electrophiles.

Experimental Protocols

The following are representative experimental protocols for key reactions involving propargyl bromides. These should be considered as starting points and may require optimization for this compound.

General Procedure for Nucleophilic Substitution with an Amine

Objective: To synthesize a propargylamine (B41283) derivative.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Anhydrous acetonitrile (B52724) or DMF

-

Potassium carbonate or triethylamine (B128534) (1.5 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the amine (1.2 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add the base (1.5 eq).

-

To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,2,3-triazole derivative.

Materials:

-

Propargyl-substituted molecule (derived from this compound) (1.0 eq)

-

Azide-containing molecule (1.0-1.2 eq)

-

Copper(II) sulfate (B86663) pentahydrate (0.05-0.1 eq)

-

Sodium ascorbate (B8700270) (0.1-0.2 eq)

-

Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

-

Reaction vessel

Procedure:

-

In a reaction vessel, dissolve the propargyl-substituted molecule (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: A generalized experimental workflow for the synthesis and subsequent reaction of a derivative of this compound.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. Its dual functionality as a propargyl bromide and a terminal alkyne opens avenues for a wide range of transformations, including nucleophilic substitutions and cycloaddition reactions. The protocols and reaction pathways outlined in this guide, derived from the established chemistry of similar compounds, provide a solid foundation for researchers to begin exploring the synthetic utility of this reagent. Further investigation into the specific reactivity and applications of this compound is warranted and is anticipated to unveil novel synthetic methodologies for the construction of complex organic molecules relevant to the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to 1-Bromo-4-methylpent-2-yne and its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methylpent-2-yne is a valuable reagent in organic synthesis, belonging to the class of propargyl bromides. These compounds are characterized by a bromo-methyl group attached to an alkyne functionality. The presence of the reactive carbon-bromine bond, coupled with the synthetic versatility of the alkyne, makes this compound and its analogs important building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, chemical properties, and reactivity, with a focus on its potential applications in medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | PubChem[1] |

| Molecular Weight | 161.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 185030-28-8 | PubChem[1] |

| SMILES | CC(C)C#CCBr | PubChem[1] |

| Computed XLogP3 | 2.4 | PubChem[1] |

Synthesis of this compound and Analogs

A detailed experimental protocol for a similar transformation, the synthesis of 1-bromo-2-butyne (B41608) from 2-butyn-1-ol (B121050), provides a valuable template that can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-Bromo-2-butyne (Adaptable for this compound)

This protocol is based on the synthesis of 1-bromo-2-butyne and can be modified for this compound by using 4-methylpent-2-yn-1-ol (B12973096) as the starting material and adjusting molar equivalents accordingly.

Materials:

-

2-Butyn-1-ol (or 4-methylpent-2-yn-1-ol)

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ice

Procedure: [2]

-

A stirred solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 ml of ether is cooled to 0°C in an ice bath.[2]

-

Pyridine (4.84 g, 0.06 mol, 0.43 eq) is added at once.[2]

-

Phosphorus tribromide (26.3 g, 0.097 mol, 0.68 eq) is added dropwise over a 30-minute period, maintaining the temperature at 0°C.[2]

-

An additional 10 ml of ether is added to facilitate stirring, and the reaction mixture is warmed to reflux for 2 hours.[2]

-

The reaction mixture is then cooled in an ice bath and cautiously treated with 70 ml of ice water.[2]

-

The mixture is extracted with ether (2 x 150 ml).[2]

-

The combined ether extracts are washed with saturated brine (2 x 25 ml).[2]

-

The combined aqueous washings are back-extracted with ether (1 x 50 ml).[2]

-

The combined organic extracts are dried over anhydrous sodium sulfate.[2]

-

The filtrate is concentrated on a rotary evaporator, keeping the water bath temperature below 10°C.[2]

-

The residue is diluted with 100 ml of pentane and reconcentrated twice.[2]

-

The resulting oil is dissolved in 300 ml of pentane, dried over anhydrous magnesium sulfate, and reconcentrated to yield the product.[2]

Expected Yield: The reported yield for 1-bromo-2-butyne is 58%.[2]

The following diagram illustrates the general synthetic workflow for the preparation of propargyl bromides from propargyl alcohols.

Caption: General synthesis of propargyl bromides.

Chemical Reactivity and Synthetic Applications

This compound and its analogs are versatile intermediates in organic synthesis, primarily due to the reactivity of the propargyl bromide moiety. Key reactions include nucleophilic substitutions and metal-mediated couplings.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles. These reactions are valuable for introducing the 4-methylpent-2-ynyl group into various molecular scaffolds.

A study on the synthesis of (prop-2-ynyloxy)benzene derivatives demonstrated the reaction of substituted phenols and anilines with propargyl bromide in the presence of a base like potassium carbonate in acetone (B3395972). This SN2 reaction proceeds with good yields, ranging from 53-85%.

Experimental Protocol: General Procedure for O- and N-Propargylation

This protocol is based on the propargylation of phenols and anilines and can be adapted for reactions with this compound.

Materials:

-

Substituted phenol (B47542) or aniline

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

A mixture of the substituted phenol or aniline, this compound (1.2 equivalents), and potassium carbonate (3.5 equivalents) in dry acetone is prepared.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by standard procedures, which typically involve filtration, evaporation of the solvent, and purification of the product by chromatography.

The following table summarizes the yields for the synthesis of various (prop-2-ynyloxy)benzene derivatives, which can serve as an estimate for analogous reactions with this compound.

| Substrate | Product | Yield (%) |

| 4-bromo-2-chlorophenol | 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | 82 |

| 2-bromo-4-methylphenol | 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | 79 |

| Naphthalene-1-ol | 1-(prop-2-ynyloxy)naphthalene | 71 |

| Naphthalene-2-ol | 2-(prop-2-ynyloxy)naphthalene | 73 |

The logical relationship for this type of reaction can be visualized as follows:

Caption: Nucleophilic substitution with propargyl bromides.

Grignard Reaction

Propargyl bromides can be used to form Grignard reagents, although the reaction can be complex due to the possibility of forming both the propargyl and the allenyl Grignard reagent. While a specific protocol for this compound is not available, general procedures for Grignard reagent formation from alkyl bromides can be adapted.

Experimental Protocol: General Procedure for Grignard Reagent Formation (Adaptable)

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

Procedure:

-

Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of this compound in anhydrous ether or THF is added dropwise to the magnesium suspension.

-

The reaction is typically initiated by gentle warming and is maintained at a gentle reflux during the addition.

-

After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction. The resulting Grignard reagent is a grayish, cloudy solution.

The workflow for a Grignard reaction can be visualized as follows:

Caption: Grignard reaction workflow with propargyl bromides.

Biological Activity of Propargyl Bromide Analogs

While specific biological activity data for this compound is not available in the reviewed literature, the propargyl moiety is a known pharmacophore in various biologically active compounds. Research into propargyl-containing molecules has revealed promising activities, particularly in the antimicrobial and anticancer fields.

Antimicrobial Activity

A study on (prop-2-ynyloxy)benzene derivatives, synthesized from propargyl bromide, showed that some of these compounds exhibit antibacterial and anti-urease activity. For example, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found to be a potent antibacterial agent against Bacillus subtilis.

Another significant area of research is the development of propargyl-linked antifolates as antifungal agents. These compounds have shown potent inhibitory activity against dihydrofolate reductase (DHFR) in Candida albicans and Candida glabrata, two major fungal pathogens.[3][4] The shape and electronic properties of these molecules were found to be critical for their antifungal activity.[3][4]

The following table summarizes the minimum inhibitory concentrations (MIC) for some propargyl-linked antifolates against Candida species.

| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) |

| Compound 46 | 0.39 | 0.2 |

| Compound 47 | 0.78 | 0.39 |

| Compound 48 | 0.39 | 0.39 |

This data highlights the potential for developing potent antifungal drugs based on the propargyl scaffold.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for the synthesis of complex organic molecules. Its reactivity, centered around the propargyl bromide moiety, allows for a variety of transformations, including nucleophilic substitutions and the formation of organometallic reagents. While specific experimental protocols and quantitative data for this particular compound are not extensively documented in publicly available literature, established methods for the synthesis and reaction of analogous propargyl bromides provide a solid foundation for its use in research. The demonstrated biological activity of various propargyl-containing compounds, particularly in the antimicrobial field, suggests that this compound and its derivatives are promising scaffolds for the development of new therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery and development.

References

- 1. This compound | C6H9Br | CID 18922171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]

- 3. Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata | Semantic Scholar [semanticscholar.org]

Safety and Handling of 1-Bromo-4-methylpent-2-yne: A Technical Guide

Disclaimer: This document provides a summary of available safety and handling information. Direct, comprehensive safety and toxicological data for 1-Bromo-4-methylpent-2-yne is limited. The information presented herein is largely extrapolated from data on analogous compounds, namely 1-Bromo-4-methylpent-2-ene and 1-bromo-4-methylpentane (B146037). It is imperative that this compound be handled with extreme caution by trained professionals in a well-equipped laboratory setting, assuming it to be hazardous. A thorough risk assessment should be conducted before any use.

Introduction

This compound is a halogenated alkyne of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. Due to the presence of the reactive propargyl bromide moiety, this compound is expected to be a potent electrophile and lachrymator. This guide aims to provide researchers, scientists, and drug development professionals with a concise overview of the known properties and recommended safety precautions for handling this compound and related compounds.

Physicochemical and Hazard Data

Quantitative data for this compound is primarily based on computational models. For a comparative understanding, experimental data for analogous compounds are also provided.

Table 1: Computed Physicochemical Properties of this compound[1]

| Property | Value |

| Molecular Formula | C₆H₉Br |

| Molecular Weight | 161.04 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 2 |

| Exact Mass | 159.98876 Da |

| Monoisotopic Mass | 159.98876 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 7 |

| Complexity | 91.2 |

Table 2: Comparative Physicochemical Data of Analogous Compounds

| Property | 1-Bromo-4-methylpent-2-ene[1] | 1-bromo-4-methylpentane[2] |

| Molecular Formula | C₆H₁₁Br | C₆H₁₃Br |

| Molecular Weight | 163.06 g/mol | 165.07 g/mol |

| Boiling Point | Not available | 146 °C |

| Density | Not available | 1.134 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.446 |

Hazard Identification and GHS Classification

Specific GHS classification for this compound is not available. The following classifications for 1-bromo-4-methylpentane should be considered as a minimum precautionary measure.

Table 3: GHS Hazard Classification for 1-bromo-4-methylpentane[4]

| Hazard Class | Hazard Category |

| Flammable liquids | Category 3 |

| Acute toxicity, oral | Category 4 |

| Serious eye damage/eye irritation | Category 2 |

Signal Word: Warning[3]

Hazard Statements: [3]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Precautionary Statements: [3]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P337+P313: If eye irritation persists, get medical advice/attention.

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling Procedures

The following protocols are general guidelines for handling hazardous organic bromides and should be adapted to specific experimental conditions following a thorough risk assessment.

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE is crucial for minimizing exposure.

General Handling and Storage

-

Ventilation: All manipulations of this compound must be carried out in a certified chemical fume hood with good ventilation.

-

Inert Atmosphere: As alkynyl halides can be unstable, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary, especially for long-term storage or reactions sensitive to air and moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents and bases.

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

First Aid Measures

These first aid measures are based on data for analogous bromoalkanes and should be considered as a baseline.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Logical Relationship for Safe Chemical Handling

The following diagram illustrates the logical flow of considerations and actions for safely handling a potentially hazardous chemical like this compound.

References

Methodological & Application

Sonogashira Coupling of 1-Bromo-4-methylpent-2-yne: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials, owing to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Bromo-4-methylpent-2-yne with various terminal alkynes, a key transformation for the synthesis of unsymmetrical 1,3-diynes. These products are valuable building blocks in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[3]

Unsymmetrical diynes, the products of this coupling reaction, are significant scaffolds in the development of novel therapeutics. They are found in a number of natural products exhibiting antimicrobial and antibacterial activities.[3][4] The rigid, linear nature of the diyne unit can be exploited to probe biological targets and to construct complex molecular architectures.

This document outlines two primary protocols for the coupling of this compound: a classical palladium/copper co-catalyzed Sonogashira reaction and a copper-catalyzed, palladium-free approach, providing researchers with versatile options depending on substrate compatibility and desired reaction conditions.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with a selection of representative terminal alkynes. These values are based on established literature precedents for similar 1-bromoalkynes.[5]

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | Diisopropylamine | THF | RT | 4 | 85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Triethylamine | THF | 50 | 6 | 80-90 |

| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | Diisopropylamine | THF | RT | 5 | 75-85 |

| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Triethylamine | Toluene | 60 | 8 | 88-98 |

Table 2: Copper-Catalyzed Coupling of this compound

| Entry | Terminal Alkyne | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | CuI (5 mol%) | Tris(o-tolyl)phosphine (10 mol%) | K₂CO₃ | Ethanol (B145695) | RT | 12 | 80-90 |

| 2 | 1-Hexyne | CuI (5 mol%) | Tris(o-tolyl)phosphine (10 mol%) | K₂CO₃ | Ethanol | RT | 14 | 75-85 |

| 3 | Propargyl alcohol | CuI (5 mol%) | Tris(o-tolyl)phosphine (10 mol%) | K₂CO₃ | Ethanol | RT | 12 | 70-80 |

| 4 | (4-ethynylphenyl)methanol | CuI (5 mol%) | Tris(o-tolyl)phosphine (10 mol%) | K₂CO₃ | Ethanol | RT | 16 | 78-88 |

Experimental Protocols

Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general procedure adapted from standard Sonogashira conditions for the coupling of aryl and vinyl halides, which is also applicable to 1-bromoalkynes.[2][6]

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Diisopropylamine or Triethylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2-3 mol%) and copper(I) iodide (5 mol%).

-